Inhibiteur de la caspase-9 III (Ac-LEHD-CMK)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

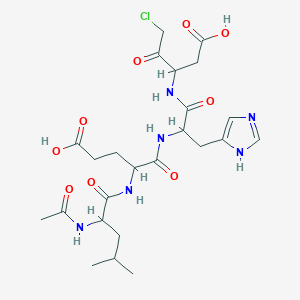

Caspase-9 Inhibitor III(Ac-LEHD-CMK) is a synthetic peptide that has garnered significant attention in the field of medical research due to its potential therapeutic applications. This peptide is known for its potent biological activity and has been extensively studied for its effects on cell function and signal transduction.

Applications De Recherche Scientifique

Cancer Therapy

Caspase-9 inhibitors like Ac-LEHD-CMK have been studied for their role in enhancing the efficacy of cancer treatments:

- Protection of Normal Cells : Research indicates that Ac-LEHD-CMK can protect normal human liver cells from tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis while allowing cancer cells to undergo cell death. This selective protection may enhance the therapeutic window for TRAIL-based therapies in clinical settings .

- Combination Therapies : Studies have shown that inhibiting caspase-9 can improve the effectiveness of Hsp90 inhibitors in cancer therapy. The combination treatment not only enhances antitumor immune responses but also induces immunogenic cell death, which is crucial for effective cancer treatment .

Neuroprotection

Caspase-9 plays a significant role in neurodegenerative diseases, where its inhibition can provide protective effects:

- Acute Liver Injury : In models of acute liver injury induced by carbon tetrachloride (CCl4), the use of Ac-LEHD-CMK exacerbated liver damage, indicating that caspase-9 inhibition may impair cytoprotective autophagy processes . This suggests a complex role for caspase-9 where its inhibition must be carefully controlled.

- Retinal Injury : In studies involving retinal vein occlusion (RVO), inhibition of caspase-9 was shown to limit neuronal injury, highlighting its potential as a therapeutic target for protecting retinal neurons during vascular insults .

Autophagy Regulation

Research has demonstrated that caspase-9 is involved in autophagic processes:

- Cell Survival Mechanisms : Inhibition of caspase-9 has been linked to enhanced autophagic flux, potentially promoting cell survival under stress conditions. This dual role complicates the therapeutic use of caspase inhibitors as they may block beneficial autophagic responses while promoting cell death under certain conditions .

Case Studies and Findings

Mécanisme D'action

Target of Action

Caspase-9: Caspase-9 Inhibitor III, also known as Ac-LEHD-CMK or caspase 9 inhibitor iii, primarily targets , a crucial enzyme involved in the apoptotic pathway . This enzyme plays a significant role in the initiation of apoptosis, a form of programmed cell death .

Mode of Action

Caspase-9 Inhibitor III interacts with Caspase-9, inhibiting its activity . This interaction prevents the cleavage and activation of downstream effector caspases, such as Caspase-3, which are responsible for executing apoptosis . By inhibiting Caspase-9, the compound effectively disrupts the apoptotic pathway .

Biochemical Pathways

The primary biochemical pathway affected by Caspase-9 Inhibitor III is the apoptotic pathway . Under normal conditions, Caspase-9 is involved in the intrinsic (mitochondrial) pathway of apoptosis, where it triggers a cascade of caspase activations leading to cell death . By inhibiting Caspase-9, Caspase-9 Inhibitor III disrupts this cascade, thereby preventing apoptosis .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of Caspase-9 by Caspase-9 Inhibitor III results in a reduction of apoptosis, leading to increased cell survival . This has been shown to have protective effects in models of ischemia-reperfusion-induced myocardial injury, where the compound reduced infarct size and decreased the release of lactate dehydrogenase (LDH) and creatine kinase (CK), markers of cell damage .

Analyse Biochimique

Biochemical Properties

Caspase-9 Inhibitor III plays a significant role in biochemical reactions. It interacts with caspase-9, an enzyme involved in apoptosis, or programmed cell death . By inhibiting caspase-9, Caspase-9 Inhibitor III can prevent the initiation of the apoptotic process .

Cellular Effects

Caspase-9 Inhibitor III has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. Specifically, it exhibits protective effects on ischemia-reperfusion-induced myocardial injury . This suggests that Caspase-9 Inhibitor III may have a role in protecting heart cells from damage caused by ischemia, a condition characterized by reduced blood flow.

Molecular Mechanism

The molecular mechanism of action of Caspase-9 Inhibitor III involves its binding interactions with biomolecules and its influence on gene expression. As an inhibitor of caspase-9, it binds to the enzyme and prevents it from initiating the apoptotic process . This inhibition can lead to changes in gene expression related to apoptosis.

Metabolic Pathways

Caspase-9 Inhibitor III is involved in the apoptosis pathway, where it interacts with the enzyme caspase-9

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Caspase-9 Inhibitor III(Ac-LEHD-CMK) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Caspase-9 Inhibitor III(Ac-LEHD-CMK) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Caspase-9 Inhibitor III(Ac-LEHD-CMK) can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-CH2Br: Similar structure but with a bromine atom instead of chlorine.

Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-CH2I: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

Caspase-9 Inhibitor III(Ac-LEHD-CMK) is unique due to its specific sequence and the presence of a chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound distinct in its properties and applications.

Activité Biologique

Caspase-9 Inhibitor III, also known as Ac-LEHD-CMK, is a potent small molecule inhibitor that specifically targets caspase-9, a key enzyme in the apoptotic pathway. This compound has garnered significant attention for its role in cancer research and therapeutic applications due to its ability to modulate apoptosis.

Caspase-9 Inhibitor III has the following chemical properties:

| Property | Details |

|---|---|

| CAS Number | 403848-57-7 |

| Empirical Formula | C₂₄H₃₅ClN₆O₉ |

| Molecular Weight | 504.03 g/mol |

| Structure | Chemical Structure |

Caspase-9 is an initiator caspase that plays a critical role in the intrinsic pathway of apoptosis. Upon activation, it cleaves and activates downstream effector caspases (such as caspase-3 and caspase-7), leading to cellular apoptosis. Ac-LEHD-CMK inhibits caspase-9 by binding to its active site, thereby preventing the cleavage of its substrates and subsequent apoptotic signaling.

Inhibition Studies

Research indicates that Ac-LEHD-CMK effectively inhibits caspase-9 activity in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) has been determined to be approximately 300 nM, indicating its potency as an inhibitor .

Case Studies

- Cancer Cell Lines : In studies involving various cancer cell lines, treatment with Ac-LEHD-CMK resulted in reduced apoptosis rates compared to control groups. For instance, in a study using human breast cancer MCF-7 cells, the inhibitor significantly decreased the levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .

- Neuroprotection : Ac-LEHD-CMK has been investigated for its neuroprotective effects in models of cerebral ischemia. The inhibition of caspase-9 was shown to reduce neuronal cell death and improve functional outcomes in animal models of stroke, suggesting potential therapeutic applications in neurodegenerative diseases .

- Muscle Atrophy : Research has also explored the role of caspase-9 inhibition in muscle cell proliferation. Suppression of caspase-9 led to increased expression of growth-related genes and enhanced cell viability in bovine skeletal myoblasts, highlighting its potential in treating muscle atrophy conditions .

Comparative Analysis with Other Caspase Inhibitors

The efficacy of Ac-LEHD-CMK can be compared with other inhibitors such as Z-IETD-FMK (caspase-8 inhibitor) and Q-VD-OPh (broad-spectrum caspase inhibitor). The following table summarizes their properties:

| Inhibitor | Target Caspases | IC50 (nM) | Application Area |

|---|---|---|---|

| Ac-LEHD-CMK | Caspase-9 | 300 | Cancer, Neuroprotection |

| Z-IETD-FMK | Caspase-8 | 1950 | Cancer |

| Q-VD-OPh | Caspases 3, 7, 8, 9 | 1000 | Broad applications |

Propriétés

IUPAC Name |

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLQUNMFYXVQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.